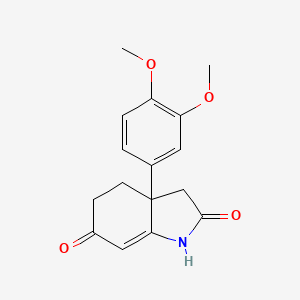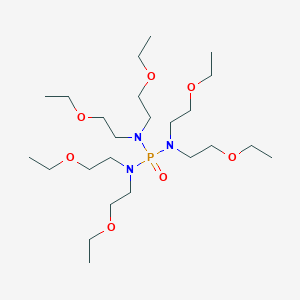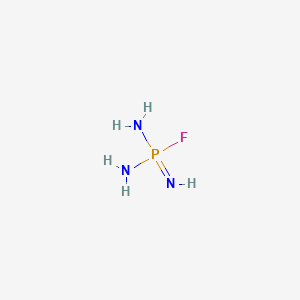![molecular formula C23H30INO2 B14697872 1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide CAS No. 25415-31-0](/img/structure/B14697872.png)
1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide is a chemical compound with the molecular formula C23H30INO2. It is known for its unique structure, which includes a piperidinium core substituted with a diphenylacetyl group.
Métodos De Preparación
The synthesis of 1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide typically involves the reaction of 1-ethylpiperidine with diphenylacetyl chloride in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide can be compared with similar compounds such as:
1-{2-[(Diphenylacetyl)oxy]ethyl}-1-butylpiperidin-1-ium iodide: This compound has a butyl group instead of an ethyl group, which may affect its chemical and biological properties.
1-{2-[(Diphenylacetyl)oxy]ethyl}-1-methylpiperidin-1-ium iodide: The presence of a methyl group can lead to differences in reactivity and potency.
Propiedades
Número CAS |
25415-31-0 |
|---|---|
Fórmula molecular |
C23H30INO2 |
Peso molecular |
479.4 g/mol |
Nombre IUPAC |
2-(1-ethylpiperidin-1-ium-1-yl)ethyl 2,2-diphenylacetate;iodide |
InChI |
InChI=1S/C23H30NO2.HI/c1-2-24(16-10-5-11-17-24)18-19-26-23(25)22(20-12-6-3-7-13-20)21-14-8-4-9-15-21;/h3-4,6-9,12-15,22H,2,5,10-11,16-19H2,1H3;1H/q+1;/p-1 |
Clave InChI |
UGKOTNMGBUOJBP-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1(CCCCC1)CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


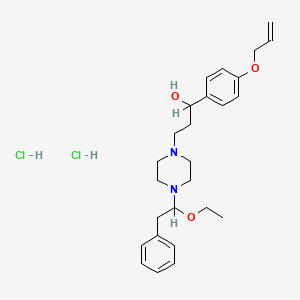
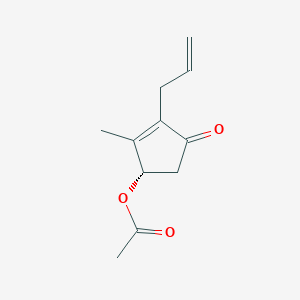
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
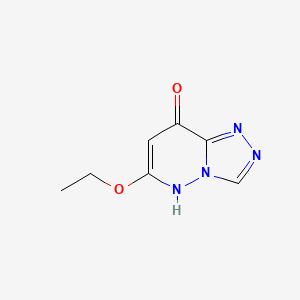




![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
